Cyclo(atsptpal)
Overview
Description
Cyclo(atsptpal) is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a highly complex molecule that is synthesized using a unique method, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Cyclo(atsptpal) has numerous scientific research applications, including drug discovery, structural biology, and molecular biology. It can be used as a tool to study protein-protein interactions, receptor-ligand binding, and enzyme-substrate interactions. It is also useful in the development of new drug candidates for the treatment of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Mechanism Of Action
The mechanism of action of Cyclo(atsptpal) is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Biochemical And Physiological Effects
Cyclo(atsptpal) has various biochemical and physiological effects on the body. It can modulate the activity of specific enzymes, receptors, and ion channels, leading to changes in cellular signaling pathways. It can also induce changes in gene expression, leading to altered protein synthesis and cellular processes. Physiologically, it has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of Cyclo(atsptpal) is its high stability and resistance to degradation. This makes it an ideal tool for studying various biological processes that require stable and long-lasting compounds. However, its high complexity and cost can be a limitation for some experiments. Additionally, its specific binding properties may limit its use in certain applications.
Future Directions
There are many future directions for Cyclo(atsptpal) research. One potential area of study is the development of new drug candidates based on the structure and function of Cyclo(atsptpal). Another area of interest is the use of Cyclo(atsptpal) as a tool for studying protein-protein interactions and other biological processes. Additionally, the development of new synthesis methods and modifications of the Cyclo(atsptpal) structure may lead to new applications and improved properties.
Synthesis Methods
Cyclo(atsptpal) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form a linear peptide chain. The peptide chain is then cyclized to form a cyclic peptide using a specific reagent. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous product.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDHMKXUIQJEP-SIDKUONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159317 | |
Record name | Cyclo(atsptpal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(atsptpal) | |
CAS RN |
135329-52-1 | |
Record name | Cyclo(atsptpal) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(atsptpal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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